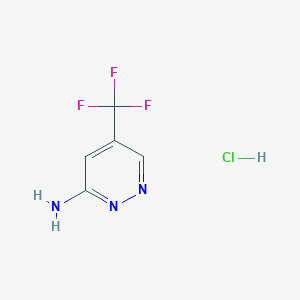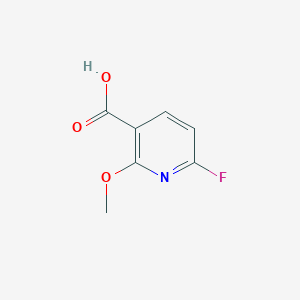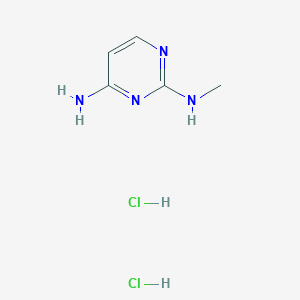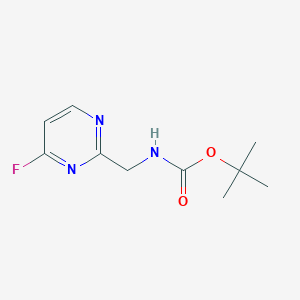
5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is a chemical compound with the molecular formula C5H5ClF3N3 and a molecular weight of 199.56 g/mol . It is a white solid that is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride involves several steps. One common method includes the lithiation of a precursor compound followed by trapping with electrophiles . Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include triethylamine and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is used in a variety of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and affect protein interactions, leading to various biological effects .
Comparison with Similar Compounds
5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride
- Other trifluoromethyl-containing pyridazine derivatives
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
5-(trifluoromethyl)pyridazin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3.ClH/c6-5(7,8)3-1-4(9)11-10-2-3;/h1-2H,(H2,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWJJIWMYMLVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B8190950.png)
![1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B8190957.png)
![1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B8190962.png)
![2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B8190963.png)
![2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine](/img/structure/B8190976.png)
![(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester](/img/structure/B8190981.png)
![Pyrrolo[1,2-a]pyrimidin-3-amine](/img/structure/B8190992.png)
![Pyrrolo[1,2-a]pyrimidin-3-ylamine dihydrochloride](/img/structure/B8190997.png)
![3-Fluoro-pyrrolo[1,2-a]pyrimidine](/img/structure/B8191004.png)
![C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine](/img/structure/B8191012.png)
